molecular formula C9H7FN2O2 B2926576 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid CAS No. 1783788-67-9

6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid

Cat. No. B2926576
CAS RN: 1783788-67-9
M. Wt: 194.165
InChI Key: UYSQNJGVHXLUGF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole-containing compounds, including 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Antibacterial Applications

The indazole nucleus, which is part of the 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid structure, has been shown to possess significant antibacterial properties. This compound can be utilized in the synthesis of new antibacterial agents, particularly against resistant strains. The presence of the fluorine atom may enhance the compound’s ability to penetrate bacterial cell walls, thereby increasing its efficacy .

Antifungal Activity

Indazole derivatives have demonstrated antifungal activity, making them valuable in the development of treatments for fungal infections. The methyl group in the 2-position could potentially be modified to increase the selectivity and potency of these compounds against specific fungal pathogens .

Anti-inflammatory Potential

The indazole moiety is known for its anti-inflammatory properties. As such, 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid could serve as a precursor in the creation of novel anti-inflammatory drugs with reduced side effects. The modification of the carboxylic acid group could lead to the development of prodrugs or active metabolites .

Anticancer Research

Indazole compounds have been explored for their potential in anticancer therapy. The unique structure of 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid could be pivotal in designing inhibitors that target specific cancer cell lines or enzymes involved in tumor growth and metastasis .

Antiviral Agents

The indazole ring system has shown promise in the synthesis of antiviral drugs. Modifications to the 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid molecule could lead to the discovery of new agents effective against a range of viruses, including those that are currently difficult to treat .

Neuroprotective Therapies

Research into neurodegenerative diseases could benefit from indazole derivatives due to their potential neuroprotective effects. The 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid could be a key intermediate in synthesizing compounds that protect neuronal cells from oxidative stress and apoptosis .

Enzyme Inhibition

The indazole core is structurally similar to many biologically active molecules, making it an excellent candidate for the development of enzyme inhibitors. These inhibitors could be used to treat various diseases by modulating enzymatic pathways .

Chemical Probes for Biological Studies

Due to its unique chemical structure, 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid can be used to create chemical probes. These probes can help in understanding biological processes at the molecular level, leading to insights into cellular mechanisms and potential therapeutic targets .

Future Directions

Indazole derivatives, including 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid, have a wide variety of medicinal applications. This suggests that there is potential for further exploration and development of these compounds for therapeutic use .

properties

IUPAC Name

6-fluoro-2-methylindazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-4-7-6(9(13)14)2-5(10)3-8(7)11-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQNJGVHXLUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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